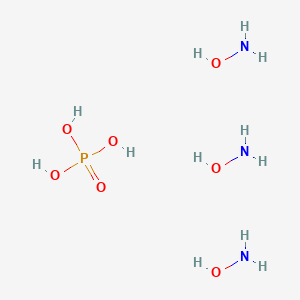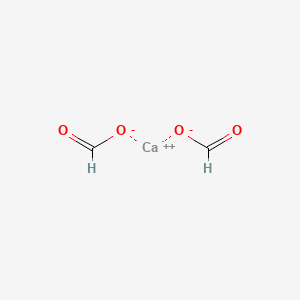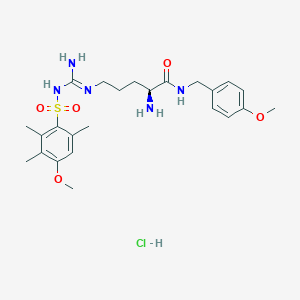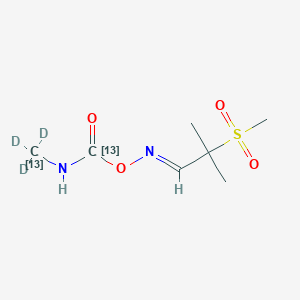
hydroxylamine;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine;phosphoric acid is a compound that combines hydroxylamine (NH₂OH) and phosphoric acid (H₃PO₄). Hydroxylamine is an inorganic compound that is typically found in aqueous solutions due to its hygroscopic nature. It is a white crystalline solid and is known for its role as an intermediate in various industrial processes . Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H₃PO₄. It is commonly used in fertilizers, food additives, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxylamine is commonly produced by the hydroxylamine-phosphate-oxime (HPO) process. This process involves the hydrogenation of an ammonium nitrate solution in the presence of phosphoric acid . The reaction conditions typically include a catalyst and controlled temperature and pressure to ensure the efficient production of hydroxylamine.
Industrial Production Methods: The industrial production of hydroxylamine often involves the catalytic hydrogenation of nitric oxide or nitrates. The Raschig process is another method used, which involves the reduction of nitrous acid with sulfur dioxide in the presence of water . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or the nitrogen atoms . The reaction of hydroxylamine with aldehydes or ketones produces oximes .
Common Reagents and Conditions: Common reagents used in reactions with hydroxylamine include alkylating agents, aldehydes, and ketones. The conditions for these reactions typically involve aqueous solutions and controlled pH levels .
Major Products Formed: The major products formed from reactions involving hydroxylamine include oximes, hydroxamic acids, and substituted hydroxylamines .
Wissenschaftliche Forschungsanwendungen
Hydroxylamine;phosphoric acid has a wide range of scientific research applications. In chemistry, it is used as a reducing agent and in the synthesis of various organic compounds . In biology, hydroxylamine derivatives are used as inhibitors of enzymes and in the study of metabolic pathways . In medicine, hydroxylamine derivatives have been explored as potential antibacterial agents due to their ability to inhibit bacterial ribonucleotide reductase . In industry, hydroxylamine is used in the production of caprolactam, which is a precursor to Nylon-6 .
Wirkmechanismus
The mechanism by which hydroxylamine exerts its effects involves its ability to act as a reducing agent and to form stable complexes with metal ions. In biological systems, hydroxylamine derivatives inhibit the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair . This inhibition disrupts bacterial proliferation and can reduce the biomass of bacterial biofilms .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine is similar to other nitrogen-containing compounds such as ammonia (NH₃) and hydrazine (N₂H₄). hydroxylamine is unique in its ability to form stable oximes with aldehydes and ketones . Other similar compounds include hydroxylammonium chloride and hydroxylammonium sulfate, which are salts of hydroxylamine . These compounds share similar chemical properties but differ in their solubility and stability .
Eigenschaften
Molekularformel |
H12N3O7P |
|---|---|
Molekulargewicht |
197.09 g/mol |
IUPAC-Name |
hydroxylamine;phosphoric acid |
InChI |
InChI=1S/3H3NO.H3O4P/c3*1-2;1-5(2,3)4/h3*2H,1H2;(H3,1,2,3,4) |
InChI-Schlüssel |
XBUFCZMOAHHGMX-UHFFFAOYSA-N |
Kanonische SMILES |
NO.NO.NO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)


![2-(2,5-dimethylphenoxy)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12057558.png)

![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)
